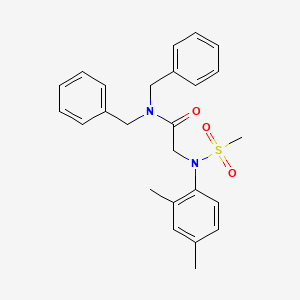![molecular formula C21H39N3O3S B6139008 1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-4-(methoxymethyl)piperidine](/img/structure/B6139008.png)
1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-4-(methoxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-4-(methoxymethyl)piperidine is a complex organic compound that features an imidazole ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-4-(methoxymethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-4-(methoxymethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action for 1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-4-(methoxymethyl)piperidine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Uniqueness
1-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-4-(methoxymethyl)piperidine is unique due to its combination of functional groups and the presence of both imidazole and piperidine rings. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]-4-(methoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N3O3S/c1-5-6-11-24-20(16-23-12-9-19(10-13-23)17-27-4)15-22-21(24)28(25,26)14-7-8-18(2)3/h15,18-19H,5-14,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYMUBPTKKBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCC(CC2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2,5-DIMETHOXYPHENYL)-2-{[5-(4-METHOXYPHENYL)-4-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B6138938.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B6138956.png)
![N-(2-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B6138967.png)
![2-bromo-6-methoxy-4-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6138980.png)
![4-{6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6138982.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-methyl-2-(3-thienyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6138989.png)
![1-{4-[(tert-butylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6138996.png)
![N-cyclopentyl-6-(3,4-dimethyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6139020.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-phenoxyacetamide](/img/structure/B6139025.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B6139032.png)
![(3-isopropoxyphenyl)(1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B6139040.png)
![1'-(3-methoxyphenyl)-3-[4-(2-methylphenyl)-1-piperazinyl]-1,4'-bipiperidine](/img/structure/B6139048.png)
